molecular formula C7H4ClF3N2O2 B1271865 2-Chloro-6-nitro-4-(trifluoromethyl)aniline CAS No. 57729-79-0

2-Chloro-6-nitro-4-(trifluoromethyl)aniline

Cat. No.: B1271865
CAS No.: 57729-79-0
M. Wt: 240.57 g/mol
InChI Key: JLWRJMVXRUKFPA-UHFFFAOYSA-N
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Description

2-Chloro-6-nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4ClF3N2O2. It is also known as 4-Amino-3-chloro-5-nitrobenzotrifluoride. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to an aniline ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other molecules, among others. The specific influences of these factors on this compound are subjects of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline typically involves the nitration of 2-Chloro-4-(trifluoromethyl)aniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired product along with some by-products that can be separated through purification techniques such as recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar nitration processes but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification methods ensures the efficient production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-nitro-4-(trifluoromethyl)aniline is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-nitro-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of chloro, nitro, and trifluoromethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-chloro-6-nitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWRJMVXRUKFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370109
Record name 4-Amino-3-chloro-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57729-79-0
Record name 4-Amino-3-chloro-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-nitro-4-(trifluoromethyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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